molecular formula C12H19NO B13296738 4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol

4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol

Cat. No.: B13296738
M. Wt: 193.28 g/mol
InChI Key: OYBYMCODXAMFNH-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol is an organic compound with a complex structure that includes both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,5-dimethylphenol with 1-amino-2-methylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance reaction rates and selectivity. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenol group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-methylpropyl)-1,6-heptadien-4-ol
  • 1-Amino-2-methylpropan-2-ol
  • Aminomethyl propanol

Uniqueness

4-(1-Amino-2-methylpropyl)-2,5-dimethylphenol is unique due to the presence of both amino and phenol groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization in synthetic chemistry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2,5-dimethylphenol

InChI

InChI=1S/C12H19NO/c1-7(2)12(13)10-5-9(4)11(14)6-8(10)3/h5-7,12,14H,13H2,1-4H3

InChI Key

OYBYMCODXAMFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(C(C)C)N

Origin of Product

United States

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